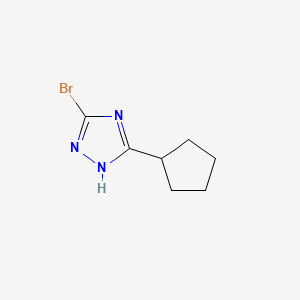

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole involves the introduction of a bromine atom onto a cyclopentyl-1H-1,2,4-triazole scaffold. Various synthetic routes exist, including cyclization reactions and substitution reactions. Researchers have explored both conventional and novel methods to access this compound .

Aplicaciones Científicas De Investigación

Patent Overview (2008 – 2011) Triazole compounds, including derivatives of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole, have attracted considerable interest for their wide range of biological activities. Patents filed between 2008 and 2011 highlight the importance of these compounds in developing new drugs with various therapeutic effects such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Innovations in synthesis methods and biological evaluations are critical for advancing triazole derivatives as pharmaceuticals. Emphasis on green chemistry and the urgent need for new drugs against resistant bacteria and neglected diseases are driving the research in this field (Ferreira et al., 2013).

Biological Activities of 1,2,4-Triazole Derivatives 1,2,4-Triazole derivatives have a significant presence in the pharmaceutical industry and are used in various applications such as plant protection, polymer materials, and anti-corrosion agents. The versatility of these compounds allows for extensive chemical modeling by introducing different pharmacophores, leading to a wide spectrum of biological activities. Some S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have demonstrated potential antimicrobial activity. These derivatives are active against a range of enzymes and show promise in treating conditions such as oxidation reactions, indicating potential antioxidant and antihypoxic activities. The forecasted biological activities suggest the possibility of these compounds exhibiting antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant effects (Bigdan, 2021).

Synthesis and Structural Analysis of Dibromo-Triazoles The synthesis of dibromo-triazoles and their amino derivatives is crucial due to their importance as functional materials. Their wide applications in medicinal chemistry, bio-conjugation, and materials chemistry stem from their high biological activity, low toxicity, and systemic nature. The synthesis process, involving bromination and amination, leads to the formation of compounds with confirmed structures through various characterization techniques such as NMR, IR, LC-MS, XRD, and elementary analysis. These compounds, especially the dibromo-4-amino-1,2,4-triazole and 3,5-dibromo-1-amino-1,2,4-triazole, have shown importance as intermediates for further modifications (Yu et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-5-cyclopentyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCJNEWZPHAAAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC(=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672507 |

Source

|

| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-cyclopentyl-1H-1,2,4-triazole | |

CAS RN |

1210976-47-8 |

Source

|

| Record name | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)

![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)

![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)